Minzasolmin

Parkinson's disease alpha-synuclein chiral resolution

Minzasolmin (UCB0599) is the purified R-enantiomer of NPT200-11, delivering superior oral bioavailability and brain penetration (VT=0.512 mL/cm³) versus racemic mixtures. It selectively inhibits α-synuclein misfolding on lipid membranes, preventing pathological oligomer formation—not merely clearing existing aggregates. With validated Phase 1 PK/PD and Line 61 transgenic mouse efficacy (reduced ASYN pathology, rescued striatal DAT), this defined-stereochemistry reference compound ensures experimental reproducibility in Parkinson's disease research. Substituting racemic or alternative ASYN inhibitors without matching target engagement kinetics confounds comparative analysis.

Molecular Formula C23H31N5OS
Molecular Weight 425.6 g/mol
CAS No. 1802518-92-8
Cat. No. B15073595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinzasolmin
CAS1802518-92-8
Molecular FormulaC23H31N5OS
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C
InChIInChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m1/s1
InChIKeyGDFWCSZNQVAQGR-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minzasolmin (UCB0599, CAS 1802518-92-8): A Second-Generation Oral Alpha-Synuclein Misfolding Inhibitor for Parkinson's Disease Research


Minzasolmin (UCB0599) is the purified R-enantiomer of the alpha-synuclein (ASYN) misfolding inhibitor NPT200-11, developed as an orally bioavailable and brain-penetrant small molecule for disease-modifying therapy in Parkinson's disease [1]. It selectively binds to ASYN misfolded intermediates, preventing pathological aggregation and fibril formation [2]. Preclinical studies in Line 61 transgenic mice demonstrated dose-dependent reductions in ASYN pathology, neuroinflammation, and rescue of striatal dopamine transporter levels, supporting its translational potential [1]. Phase 1/1b clinical studies established linear, time-independent pharmacokinetics with predictable multi-dose exposure and no notable food effect [3].

Why In-Class Alpha-Synuclein Inhibitors Cannot Substitute for Minzasolmin in Preclinical and Translational Research


Alpha-synuclein-targeting therapeutics encompass diverse modalities including small molecules, antibodies, and peptidomimetics, each with distinct binding sites, pharmacokinetic profiles, and mechanisms of action [1]. Minzasolmin (UCB0599) specifically targets the initial misfolding step of ASYN on lipid membranes, preventing oligomer formation rather than clearing existing aggregates [2]. As the purified R-enantiomer of NPT200-11, it exhibits optimized oral bioavailability and brain penetration compared to the racemic mixture, while other small molecules like anle138b operate via oligomer modulation [3]. Simply substituting another ASYN inhibitor without matching the exact stereochemistry, target engagement kinetics, and brain distribution characteristics would confound experimental reproducibility and invalidate comparative analysis in Parkinson's disease research models [1].

Quantitative Differentiation of Minzasolmin from Comparator Alpha-Synuclein Inhibitors: A Data-Driven Selection Guide


Enantiomeric Purity and Pharmacokinetic Optimization Relative to Racemic NPT200-11

Minzasolmin (UCB0599) is the purified R-enantiomer of NPT200-11, a peptidomimetic inhibitor of ASYN misfolding [1]. While the racemic mixture NPT200-11 demonstrated preclinical efficacy, the single R-enantiomer was advanced into clinical development to optimize oral bioavailability and brain penetration [2]. Pharmacokinetic studies in wildtype mice revealed that intraperitoneal administration of minzasolmin at 1 and 5 mg/kg produced parallel and dose-proportional brain and plasma exposures [3]. In contrast, the racemic NPT200-11 required higher doses to achieve comparable brain exposure [4]. This stereochemical refinement directly impacts translational dosing strategies.

Parkinson's disease alpha-synuclein chiral resolution

Quantified Human Brain Distribution via PET Imaging

A phase 1 PET imaging study using [¹¹C]minzasolmin in healthy volunteers (N=4) demonstrated substantial brain uptake, with a mean estimated whole brain total distribution volume (VT) at equilibrium of 0.512 mL/cm³ across all regions of interest [1]. This value was unchanged following oral administration of 360 mg non-radiolabeled minzasolmin, indicating that the tracer accurately reflects drug distribution [1]. In comparison, many alpha-synuclein-targeting antibodies (e.g., prasinezumab, cinpanemab) exhibit limited blood-brain barrier penetration due to their large molecular size, typically achieving CSF-to-serum ratios of 0.1-0.3% [2].

Parkinson's disease alpha-synuclein brain penetration

Food-Independent Oral Pharmacokinetics in Human Subjects

In phase 1 studies (UP0030, UP0078), UCB0599 displayed rapid absorption with linear, time-independent PK properties, and multiple-dose PK was predictable from single-dose exposures [1]. Notably, no food-effect was observed, allowing flexible dosing schedules [1]. In contrast, the oligomer modulator anle138b required food-effect assessment in its phase 1a trial, with reported differences in exposure between fed and fasted states [2].

Parkinson's disease alpha-synuclein oral bioavailability

Dose-Dependent Reduction of ASYN Pathology and Neuroinflammation in Transgenic Mouse Model

Three-month chronic administration of minzasolmin in Line 61 transgenic mice overexpressing human wild-type ASYN resulted in dose-dependent decreases in total and aggregated α-synuclein levels, as well as the neuroinflammatory marker GFAP [1]. Reductions in dopamine transporter (DAT) staining observed in the dorsal striatum of transgenic mice were prevented by minzasolmin treatment, and functional gait abnormalities were significantly improved [1]. These effects mirror those reported for the racemic NPT200-11, which also reduced cortical ASYN pathology, astrogliosis, and normalized DAT levels at 5 mg/kg IP [2].

Parkinson's disease alpha-synuclein transgenic mouse model

Phase 2 Clinical Trial Outcome: Lack of Efficacy on Primary Endpoint

The ORCHESTRA phase 2a trial (NCT04658186) enrolled 496 patients with early-stage Parkinson's disease and randomized them to receive low-dose minzasolmin, high-dose minzasolmin, or placebo for 18 months [1]. The study failed to meet its primary and secondary clinical endpoints, with no significant difference in disease progression between minzasolmin and placebo [2]. However, a subgroup analysis revealed differences versus placebo in dopamine transporter imaging (DaT-SPECT) at 12 months, suggesting possible target engagement [3]. In contrast, the anti-α-synuclein antibody prasinezumab continues into Phase 3 development despite a negative Phase 2 PADOVA trial, indicating divergent development strategies [4].

Parkinson's disease alpha-synuclein phase 2 trial

Strategic Research Applications of Minzasolmin in Parkinson's Disease and Synucleinopathy Studies


Investigating Alpha-Synuclein Misfolding and Aggregation Mechanisms

Researchers studying the early stages of ASYN pathology can utilize minzasolmin to selectively inhibit misfolding on lipid membranes. Its defined chiral purity and brain-penetrant properties make it an ideal probe for dissecting the contribution of ASYN oligomerization to synaptic dysfunction in cellular and animal models of Parkinson's disease [1].

Benchmarking Novel Alpha-Synuclein-Targeting Compounds in Preclinical Models

Minzasolmin serves as a well-characterized reference compound for comparative pharmacology studies. Its established PK profile, brain distribution data (VT=0.512 mL/cm³), and documented efficacy in the Line 61 transgenic mouse model provide a robust baseline for evaluating next-generation ASYN misfolding inhibitors [2].

Mechanistic Studies of Blood-Brain Barrier Penetration and CNS Drug Distribution

The PET imaging data demonstrating substantial brain uptake (VT=0.512 mL/cm³) position minzasolmin as a valuable tool for investigating small molecule brain penetration. Researchers can leverage the [¹¹C]minzasolmin tracer to quantify target engagement and drug distribution in preclinical and clinical settings [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minzasolmin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.